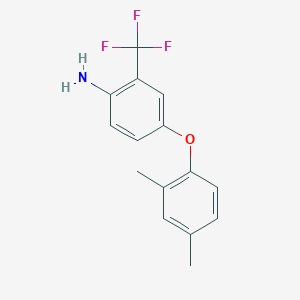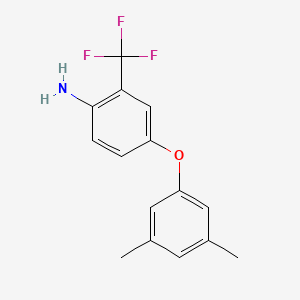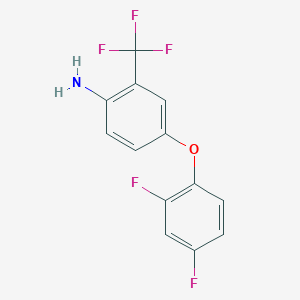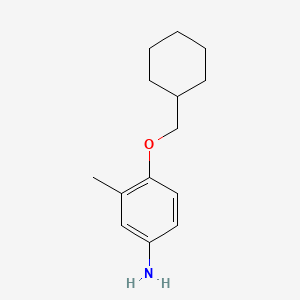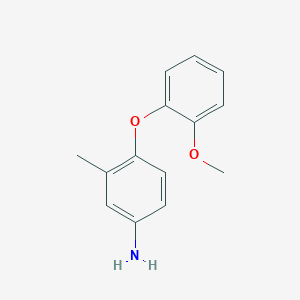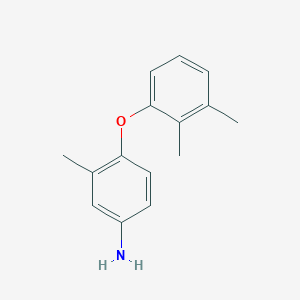
4-(2-Furylmethoxy)-3-methylaniline
Übersicht
Beschreibung
4-(2-Furylmethoxy)-3-methylaniline is a chemical compound with the molecular formula C11H11NO2 . It is a solid substance at room temperature . The compound has a molecular weight of 189.21 .
Molecular Structure Analysis
The molecular structure of 4-(2-Furylmethoxy)-3-methylaniline can be represented by the InChI code: 1S/C11H11NO2/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11/h1-7H,8,12H2 . This indicates that the compound consists of a phenylamine (aniline) group with a furylmethoxy substituent.Physical And Chemical Properties Analysis
4-(2-Furylmethoxy)-3-methylaniline is a solid at room temperature . It has a molecular weight of 189.21 and a molecular formula of C11H11NO2 .Wissenschaftliche Forschungsanwendungen
Vibrational Spectral Analysis
Research involving Fourier transform infrared (FTIR) and FT-Raman spectral analysis of related compounds, such as 4-chloro-2-methylaniline and 4-chloro-3-methylaniline, provides a foundation for understanding the vibrational properties of organic compounds. These studies employ ab initio and density functional theory (DFT) calculations to correlate experimental data with theoretical models, offering insights into the molecular structure and interactions within similar compounds (Arjunan & Mohan, 2008).
Antioxidant Activities
Synthesis and characterization of novel compounds derived from reactions involving chloro-methylanilines have shown promising antioxidant activities. These compounds have been evaluated for their potential to inhibit lipid peroxidation and scavenge oxidative stress, which could be relevant for the development of new antioxidants or therapeutic agents (Topçu, Ozen, Bal, & Taş, 2021).
Organic Synthesis Applications
The asymmetric syntheses of protected compounds, such as 3-hydroxy-4-methylproline, demonstrate the utility of furyl-containing compounds in the preparation of biologically significant molecules. Such methodologies could be applicable to the synthesis of derivatives of "4-(2-Furylmethoxy)-3-methylaniline" for use in pharmaceuticals or as intermediates in organic synthesis (Meng, Wu, Zhang, & Huang, 2004).
Catalytic and Electrochromic Properties
Research on the catalytic synthesis of bromo-N-methylene-methylaniline derivatives and their nonlinear optical properties reveals the potential of methylaniline derivatives in materials science, particularly in the development of new materials with specific optical characteristics. Such studies could inform the use of "4-(2-Furylmethoxy)-3-methylaniline" in the design of materials with desirable electronic or optical properties (Rizwan et al., 2021).
Wirkmechanismus
Target of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to transition metal catalysts involved in carbon–carbon bond formation .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound might interact with its targets (transition metal catalysts) to facilitate the formation of carbon–carbon bonds .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it can be inferred that the compound may play a role in pathways involving the formation of carbon–carbon bonds.
Result of Action
Considering its potential use in suzuki–miyaura cross-coupling reactions , it can be inferred that the compound may facilitate the formation of carbon–carbon bonds at the molecular level.
Eigenschaften
IUPAC Name |
4-(furan-2-ylmethoxy)-3-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9-7-10(13)4-5-12(9)15-8-11-3-2-6-14-11/h2-7H,8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRDQUKOPKSXCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Furylmethoxy)-3-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



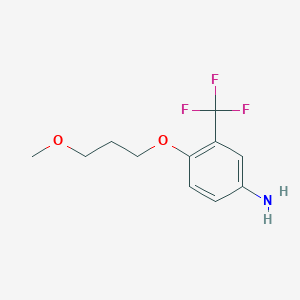
![4-([1,1'-Biphenyl]-4-yloxy)-3-(trifluoromethyl)-phenylamine](/img/structure/B3171707.png)
![Methyl 2-{4-[4-amino-2-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B3171708.png)
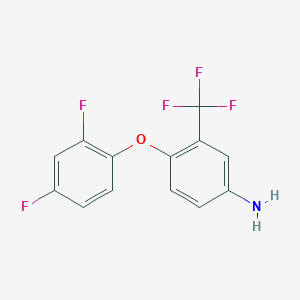

![4-[2-(2-Methoxyethoxy)ethoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171721.png)

![4-([1,1'-Biphenyl]-2-yloxy)-2-(trifluoromethyl)-phenylamine](/img/structure/B3171742.png)
